molecular formula C13H17N3OS B185258 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 491647-36-0

4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B185258
CAS No.: 491647-36-0
M. Wt: 263.36 g/mol
InChI Key: ITBHNGPSDUFBRH-UHFFFAOYSA-N
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Description

4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C13H17N3OS. It is a member of the triazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of a triazole ring, an ethyl group, and a phenoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a strong base such as sodium hydride.

    Attachment of the Phenoxy Group: The phenoxy group can be attached through nucleophilic substitution reactions using phenol derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For efficient and scalable production.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Dihydrotriazoles: Formed from the reduction of the triazole ring.

    Substituted Phenoxy Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for the development of antifungal, antibacterial, and anticancer agents.

    Agriculture: Employed as a fungicide and herbicide due to its ability to inhibit specific enzymes in plants and fungi.

    Materials Science: Utilized in the synthesis of polymers and materials with specific properties, such as conductivity and thermal stability.

    Biological Studies: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Protein Binding: It can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting protein structure and function.

    Pathways Involved: The compound may interfere with metabolic pathways, signal transduction, and gene expression, leading to its biological effects.

Comparison with Similar Compounds

4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds to highlight its uniqueness:

    5-[(4-ethylphenoxy)methyl]-2-furancarboxylic acid: Similar in structure but differs in the presence of a furan ring instead of a triazole ring.

    4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Similar triazole structure but with a methoxy group instead of an ethyl group.

    5-(4-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: Similar triazole structure but with an ethoxy group instead of an ethyl group.

The unique combination of the triazole ring, ethyl group, and phenoxy group in this compound contributes to its distinct chemical properties and diverse applications.

Properties

IUPAC Name

4-ethyl-3-[(4-ethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-3-10-5-7-11(8-6-10)17-9-12-14-15-13(18)16(12)4-2/h5-8H,3-4,9H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBHNGPSDUFBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NNC(=S)N2CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357692
Record name 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491647-36-0
Record name 4-Ethyl-5-[(4-ethylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491647-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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